molecular formula C13H20N4O3 B6471929 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640974-62-3

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471929
CAS No.: 2640974-62-3
M. Wt: 280.32 g/mol
InChI Key: GKMZZQAHZCFJIX-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with two distinct functional groups:

  • A 5-methyl-1,2,4-oxadiazole moiety linked via a methylene group at the 4-position of the morpholine ring.
  • A pyrrolidine-1-carbonyl group at the 2-position of the morpholine ring.

While exact molecular weight and CAS details are inconsistent in the provided evidence (e.g., lists a molecular weight of 217.70 for a piperidine analog), the compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antiviral drug development .

Properties

IUPAC Name

[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-10-14-12(15-20-10)9-16-6-7-19-11(8-16)13(18)17-4-2-3-5-17/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMZZQAHZCFJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Notable Features Potential Applications Source
Target Compound Morpholine 4-(5-methyl-1,2,4-oxadiazol-3-yl)methyl; 2-(pyrrolidine-1-carbonyl) ~314.34 (calc.) Dual heterocycles, carbonyl linker Kinase inhibition, antiviral
4-[(5-Methyl-oxadiazolyl)methyl]piperidine Piperidine 4-(5-methyl-1,2,4-oxadiazol-3-yl)methyl 217.70 Single heterocycle, basic amine Building block for drug design
26c () Pyridine 4-(5-methyl-1,2,4-oxadiazol-3-yl)methylpiperazine; nitro, amino groups Not provided Nitro/amino groups, piperazine linkage Kinase inhibitor
Pyrimidine Derivative () Pyrimidine 4-(5-methyl-1,2,4-oxadiazol-3-yl); 2-piperazinyl; hydrochloride salt Not provided Pyrimidine core, charged hydrochloride Antiviral, cancer
Example 180 () Pyrrolidine 3-Methyl-2-(5-methyl-oxadiazolyl)butanoyl; 4-methylthiazol-5-yl benzyl Not provided Aromatic thiazole, carboxamide linkage Protease inhibition

*Molecular weight for the target compound is calculated based on its formula (C₁₃H₂₁N₅O₃). Discrepancies in likely arise from mislabeling or a related analog.

Key Structural Differences and Implications

Core Heterocycle: The morpholine ring in the target compound provides a balance of hydrophilicity and conformational rigidity compared to piperidine () or pyrimidine (). Morpholine’s oxygen atom enhances solubility, which is critical for oral bioavailability . In contrast, pyridine-based analogs (e.g., 26c in ) incorporate nitro and amino groups, which may improve electron-deficient interactions with kinase active sites but reduce metabolic stability .

Compounds with piperazine linkages () exhibit enhanced water solubility due to the basic nitrogen, but they may suffer from off-target interactions due to promiscuous binding .

Biological Activity: Oxadiazole-containing compounds (e.g., –5, 7–9) are frequently associated with antiviral and kinase-inhibitory activities. The 5-methyl substitution on the oxadiazole in the target compound may optimize steric compatibility with hydrophobic enzyme pockets .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , where oxadiazole intermediates are coupled to heterocyclic cores via alkylation or amidation .
  • Biological Data Gaps : While structural analogs (e.g., 26c in ) demonstrate kinase inhibition, direct activity data for the target compound is absent in the provided evidence.
  • Discrepancies : Molecular weight inconsistencies in highlight the need for verification via primary literature or experimental data.

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